Ispinesib

Catalog No.
S548444
CAS No.
336113-53-2
M.F
C30H33ClN4O2
M. Wt
517.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ispinesib

CAS Number

336113-53-2

Product Name

Ispinesib

IUPAC Name

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide

Molecular Formula

C30H33ClN4O2

Molecular Weight

517.1 g/mol

InChI

InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1

InChI Key

QJZRFPJCWMNVAV-HHHXNRCGSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

SB715992; SB-715992; SB 715992; CK 0238273; CK-0238273; CK0238273.

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C

Description

The exact mass of the compound Ispinesib is 516.2292 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Ispinesib works by inhibiting Kinesin Spindle Protein (KSP), also known as Eg5 or kinesin-5 []. KSP is a motor protein essential for the formation and function of the mitotic spindle during cell division []. By blocking KSP, ispinesib disrupts the proper separation of chromosomes, leading to mitotic arrest and ultimately, cell death []. This targeted approach focuses on rapidly dividing cancer cells, potentially minimizing side effects on healthy tissues.

Preclinical Studies

Preclinical studies have shown promising results for ispinesib's anti-tumor activity. In vitro studies demonstrated cytotoxicity against various cancer cell lines, including leukemia, Ewing sarcoma, and breast cancer []. Additionally, ispinesib exhibited significant in vivo activity against xenografts of these cancers in mice []. These findings suggest ispinesib's potential for a broad range of tumor types.

Clinical Trials

Clinical trials are ongoing to evaluate the safety and efficacy of ispinesib in humans. Early phase I trials explored the maximum tolerated dose and potential side effects of ispinesib, alone or in combination with other chemotherapies [, ]. Results indicate an acceptable safety profile with manageable side effects compared to traditional anti-microtubule agents []. Further studies are investigating ispinesib's effectiveness in different cancer types and treatment regimens.

Purity

>98%

XLogP3

5.3

Exact Mass

516.2292

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BKT5F9C2NI

Drug Indication

Investigated for use/treatment in breast cancer, lung cancer, solid tumors, renal cell carcinoma, pediatric indications, ovarian cancer, and head and neck cancer.

Pharmacology

Ispinesib is a synthetic small molecule, derived from quinazolinone, with antineoplastic properties. Ispinesib selectively inhibits the mitotic motor protein, kinesin spindle protein (KSP), resulting in inhibition of mitotic spindle assembly, induction of cell cycle arrest during the mitotic phase, and cell death in tumor cells that are actively dividing. Because KSP is not involved in nonmitotic processes, such as neuronal transport, ispinesib may be less likely to cause the peripheral neuropathy often associated with the tubulin-targeting agents.

Other CAS

336113-53-2

Wikipedia

Ispinesib

Dates

Modify: 2023-08-15
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